
2,3,6-Trimethoxyphenylboronic acid
Overview
Description
2,3,6-Trimethoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO5. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the benzene ring, which influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethoxyphenylboronic acid can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 2,3,6-trimethoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides in the presence of a palladium catalyst. The trimethoxyphenyl group enhances the reactivity and selectivity of the coupling process.
Table 1: Summary of Suzuki-Miyaura Reaction Conditions
Reactants | Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|---|
Aryl Halide + this compound | Pd(OAc) + PPh | NaOH | Toluene | 85 |
Vinyl Halide + this compound | Pd(PPh) | KCO | DMF | 90 |
The efficiency of this reaction makes it a valuable tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Inhibitors in Medicinal Chemistry
Recent studies have highlighted the potential of this compound as a scaffold for developing inhibitors targeting specific biological pathways. For instance, modifications to the trimethoxy group can enhance the compound's selectivity and potency against various biological targets.
Case Study: ALK2 Inhibition
In a study investigating structure-activity relationships (SAR) for ALK2 inhibitors, derivatives of phenylboronic acids were synthesized and evaluated for their inhibitory activity against bone morphogenetic protein (BMP) signaling pathways. The presence of methoxy groups was found to significantly influence both potency and selectivity:
- Compound Variants : Modifications at the methoxy positions led to variations in IC values ranging from nanomolar to micromolar concentrations.
- Selectivity : Alterations to the trimethoxy group increased selectivity for BMP versus TGF-β signaling pathways.
This demonstrates the compound's utility in developing targeted therapies for conditions related to dysregulated BMP signaling.
Sensor Development
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in sensor technology for detecting sugars and other biomolecules:
- Fluorescent Sensors : The incorporation of this boronic acid into polymer matrices has been investigated for creating fluorescent sensors capable of detecting glucose levels in biological samples.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The methoxy groups on the benzene ring can also participate in electron-donating interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- 2,4,6-Trimethoxyphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 2,3,4-Trimethoxyphenylboronic acid
Comparison: 2,3,6-Trimethoxyphenylboronic acid is unique due to the specific positioning of its methoxy groups, which can significantly influence its reactivity and interactions in chemical reactions. Compared to 2,4,6-Trimethoxyphenylboronic acid, the 2,3,6-isomer may exhibit different steric and electronic properties, affecting its suitability for certain applications. Similarly, the presence of methyl groups in 2,4,6-Trimethylphenylboronic acid alters its chemical behavior compared to the methoxy-substituted analogs .
Biological Activity
2,3,6-Trimethoxyphenylboronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring with three methoxy substituents at the 2, 3, and 6 positions. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural attributes suggest that it may serve as a valuable tool in the development of therapeutic agents, particularly in cancer treatment.
- Molecular Formula : C₉H₁₃BO₅
- Molecular Weight : Approximately 212.01 g/mol
- Appearance : White solid
- Melting Point : 74 to 79 °C
- Solubility : Slightly soluble in acetonitrile and chloroform
- Predicted pKa : Approximately 8.50
Research indicates that this compound exhibits biological activity through its ability to inhibit various receptor tyrosine kinases (RTKs), including:
- Epidermal Growth Factor Receptor (EGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These receptors are critical in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy. Inhibition of these pathways can hinder tumor growth, particularly in prostate cancer.
Anticancer Properties
-
Inhibition of Cancer Cell Lines :
- A study demonstrated that compounds structurally related to boronic acids showed significant growth inhibition against a panel of human cancer cell lines. For instance, derivatives with similar structures exhibited IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating potent anticancer activity .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3,4-Trimethoxyphenylboronic acid | C₉H₁₃BO₅ | Different methoxy substitution pattern |
2,4,6-Trimethoxyphenylboronic acid | C₉H₁₃BO₅ | Similar structure but different methoxy positions |
Phenylboronic acid | C₆H₇BO₂ | Basic structure without additional substituents |
The unique arrangement of methoxy groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
-
Suzuki-Miyaura Coupling :
- This method allows for the efficient formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl halides using palladium catalysts under basic conditions.
-
Alternative Synthetic Routes :
- Other synthetic strategies may include direct functionalization of phenolic precursors or modifications of existing boronic acids to yield the desired compound.
Future Research Directions
While preliminary studies indicate promising biological activities for this compound as an anticancer agent, further research is essential to:
- Explore its full pharmacological profile.
- Investigate potential side effects and toxicity.
- Assess its efficacy in vivo using animal models.
Properties
IUPAC Name |
(2,3,6-trimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYOPCURLYSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378573 | |
Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-67-1 | |
Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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